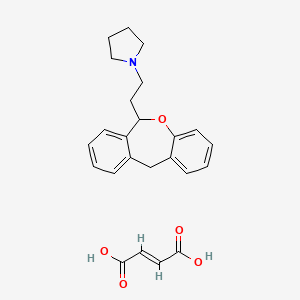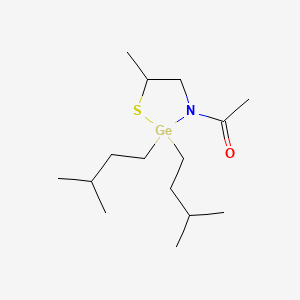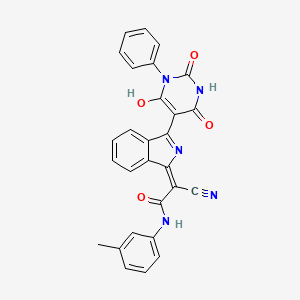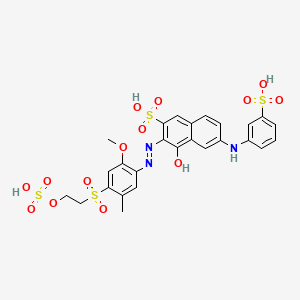
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid is a complex azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments due to their vivid colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azo compounds typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For this specific compound, the synthesis might involve:
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing electron-donating groups to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds often involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include:
Temperature Control: Maintaining low temperatures during diazotization to prevent decomposition.
pH Control: Adjusting the pH to optimize the coupling reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Azo compounds can undergo various chemical reactions, including:
Reduction: Azo compounds can be reduced to form aromatic amines.
Oxidation: They can be oxidized to form different products depending on the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.
Major Products
Reduction: Aromatic amines.
Oxidation: Various oxidized aromatic compounds.
Substitution: Substituted azo compounds with different functional groups.
Applications De Recherche Scientifique
Azo compounds, including 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid, have numerous applications in scientific research:
Chemistry: Used as dyes and pigments in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in textile, leather, and food industries for coloring purposes.
Mécanisme D'action
The mechanism of action of azo compounds often involves their ability to interact with biological molecules through the azo group (N=N). This interaction can lead to various biological effects, including:
Binding to Proteins: Azo compounds can bind to proteins, affecting their function.
Interaction with DNA: Some azo compounds can intercalate with DNA, influencing gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining.
Sudan III: A lipid-soluble azo dye used for staining triglycerides.
Uniqueness
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphophenyl)amino)naphthalene-2-sulphonic acid is unique due to its specific substituents, which may impart distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
26901-59-7 |
|---|---|
Formule moléculaire |
C26H25N3O14S4 |
Poids moléculaire |
731.8 g/mol |
Nom IUPAC |
4-hydroxy-3-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-6-(3-sulfoanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C26H25N3O14S4/c1-15-10-21(22(42-2)14-23(15)44(31,32)9-8-43-47(39,40)41)28-29-25-24(46(36,37)38)11-16-6-7-18(13-20(16)26(25)30)27-17-4-3-5-19(12-17)45(33,34)35/h3-7,10-14,27,30H,8-9H2,1-2H3,(H,33,34,35)(H,36,37,38)(H,39,40,41) |
Clé InChI |
BDBQDSFOTKBSMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC(=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







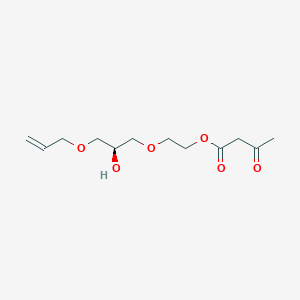
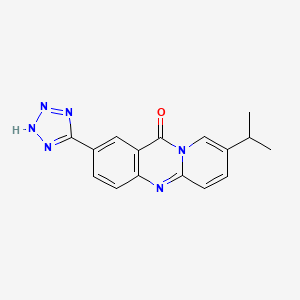
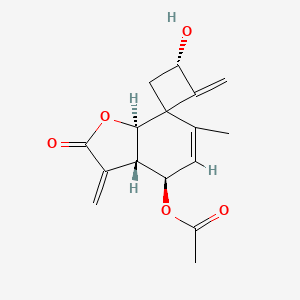
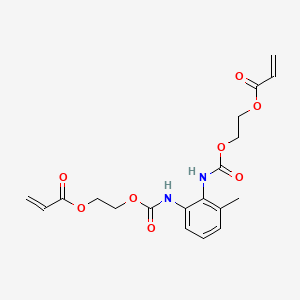

![(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol](/img/structure/B12723174.png)
